REACTION_CXSMILES
|
[C:1]1([C:9]([CH:11]([C:13]2[CH:20]=[CH:19][C:16]([O:17][CH3:18])=[CH:15][CH:14]=2)O)=[O:10])[CH:8]=[CH:7][C:4]([O:5][CH3:6])=[CH:3][CH:2]=1.C(Cl)[Cl:22].S(Cl)(Cl)=O>N1C=CC=CC=1>[Cl:22][CH:11]([C:13]1[CH:20]=[CH:19][C:16]([O:17][CH3:18])=[CH:15][CH:14]=1)[C:9](=[O:10])[C:1]1[CH:8]=[CH:7][C:4]([O:5][CH3:6])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(OC)C=C1)C(=O)C(O)C1=CC=C(OC)C=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stir for 50 minutes the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature between 25° C. and 30° C
|
Type
|
CUSTOM
|
Details
|
is quenched
|
Type
|
WASH
|
Details
|
by washing with water (2×100 mL) and 100 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics are dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is rinsed with 25 ml of diethyl ether
|
Type
|
ADDITION
|
Details
|
To the filtrate is added 25 ml of ethanol
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated
|
Type
|
CUSTOM
|
Details
|
to form over 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The precipitate which forms is filtered
|
Type
|
WASH
|
Details
|
washed with 25 mL of ethanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 45° C.
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(C1=CC=C(OC)C=C1)=O)C1=CC=C(OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |